molecular formula C7H4ClF3S B1300811 4-Chlorophenyl trifluoromethyl sulfide CAS No. 407-16-9

4-Chlorophenyl trifluoromethyl sulfide

Cat. No. B1300811
CAS RN: 407-16-9
M. Wt: 212.62 g/mol
InChI Key: ATFBQTUDGRJCNB-UHFFFAOYSA-N
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Patent
US05480568

Procedure details

This example illustrates the preparation of several types of perfluoroalkylsulfonylphenyl ethers. Each of these illustrated ethers are produced in (a)-(e), below. Unless otherwise indicated, the reactions described below are performed in a 250 mL, 3-necked flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet tube, and a stopper. These illustrations utilize a starting material of 1-chloro-4-(trifluoromethylsulfonyl)benzene which may be prepared as described below. First, 1-chloro-4-trifluoromethylthiobenzene is prepared as follows: ##STR11## A mixture was formed in the flask from the following materials: 73 grams (g) of 4-chlorothiophenol, 400 milliliters (mL) of dimethyl formamide (DMF), and 70 g of potassium carbonate (K2CO3). This mixture was stirred at 60° C. for one hour and cooled to ice water bath temperatures (between about 0° C. and about 5° C.) and 100 g of bromotrifluoromethane (BrCF3) was bubbled into the mixture for two hours. The mixture was then stirred for two hours while warming to room temperature (about 23° C.) and then poured into 300 mL of water with stirring to form a product. The product was extracted with 300 mL of methylene chloride, separated, and washed with 250 mL of water. The product-containing, methylene chloride phase was separated and then dried by passing it through sodium sulfate. Low boiling point (up to 100° C., unless stated otherwise) components of the product phase ("low boilers") were then distilled off under reduced pressure (about 0.5 mm Hg) and the remaining product was then distilled over a short distillation column under reduced pressure to produce an 80% yield of an oily product. The identity of the product was confirmed by gas chromatography-mass spectroscopy (GC-MS) spectra to be 1-chloro-4-trifluoromethylthiobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:11]([F:14])([F:13])[F:12])(=O)=O)=[CH:4][CH:3]=1.ClC1C=CC(S)=CC=1.C(=O)([O-])[O-].[K+].[K+].BrC(F)(F)F>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][C:11]([F:14])([F:12])[F:13])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
BrC(F)(F)F
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred at 60° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
topped with a nitrogen inlet tube
CUSTOM
Type
CUSTOM
Details
may be prepared
CUSTOM
Type
CUSTOM
Details
##STR11## A mixture was formed in the flask from the following materials
CUSTOM
Type
CUSTOM
Details
was bubbled into the mixture for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was then stirred for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature (about 23° C.)
ADDITION
Type
ADDITION
Details
poured into 300 mL of water
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
to form a product
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 300 mL of methylene chloride
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed with 250 mL of water
CUSTOM
Type
CUSTOM
Details
The product-containing, methylene chloride phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
up to 100° C.
DISTILLATION
Type
DISTILLATION
Details
were then distilled off under reduced pressure (about 0.5 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
the remaining product was then distilled over a short distillation column under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SC(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.